4-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline
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Overview
Description
4-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazolo[3,4-d]pyrimidine core can be synthesized through a cyclization reaction involving hydrazine derivatives and suitable aldehydes or ketones .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. Techniques such as ultrasonic-assisted synthesis have been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents or nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
Mechanism of Action
The mechanism of action of 4-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets. It has been shown to inhibit CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Triazolo[1,5-c]pyrimidine derivatives: Another class of compounds with similar biological properties.
Uniqueness
4-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to selectively inhibit CDK2/cyclin A2 makes it a promising candidate for anticancer therapy .
Properties
Molecular Formula |
C19H24N8 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
4-[4-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline |
InChI |
InChI=1S/C19H24N8/c1-13-23-18-15(11-22-25(18)2)19(24-13)27-9-7-26(8-10-27)17-14-5-3-4-6-16(14)20-12-21-17/h11-12H,3-10H2,1-2H3 |
InChI Key |
JUUGTBGRNXMHTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=NN2C)C(=N1)N3CCN(CC3)C4=NC=NC5=C4CCCC5 |
Origin of Product |
United States |
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